2-Naphthyl 4-phenylazophenyl phosphate

Description

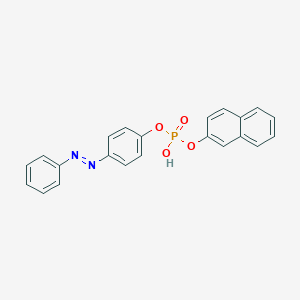

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

naphthalen-2-yl (4-phenyldiazenylphenyl) hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N2O4P/c25-29(26,28-22-13-10-17-6-4-5-7-18(17)16-22)27-21-14-11-20(12-15-21)24-23-19-8-2-1-3-9-19/h1-16H,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKWKKPXBWVYKAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)OP(=O)(O)OC3=CC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N2O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195455-92-6 | |

| Record name | 2-Naphthyl 4-phenylazophenyl phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Preparation of Phosphate (B84403) Ester Derivatives

The synthesis of unsymmetrical diaryl phosphates, such as 2-Naphthyl 4-phenylazophenyl phosphate, involves the sequential introduction of two different aryl groups onto a central phosphate moiety. A common and effective strategy for achieving this involves the use of phosphoryl chloride (POCl₃) as the phosphorylating agent, reacting it stepwise with the respective phenols. This method allows for the controlled formation of the desired phosphate triester.

The general synthetic approach can be conceptualized in a multi-step process:

Synthesis of Precursor Aryl Compounds: The initial step requires the preparation of the two distinct phenolic compounds, 2-naphthol (B1666908) and 4-phenylazophenol (B142808). The synthesis of 2-naphthol can be achieved from naphthalene (B1677914) through sulfonation followed by alkali fusion. The preparation of 4-phenylazophenol typically involves the diazotization of aniline (B41778) and subsequent coupling with phenol (B47542). chemicalbook.comyoutube.com

Formation of the Aryl Dichlorophosphate (B8581778) Intermediate: In the first phosphorylation step, one of the phenols reacts with an excess of phosphoryl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct. The product of this reaction is an aryl dichlorophosphate. For instance, reacting 2-naphthol with POCl₃ would yield 2-naphthyl dichlorophosphate.

Introduction of the Second Aryl Group: The aryl dichlorophosphate intermediate is then reacted with the second phenol in a controlled manner. This step is also performed in the presence of a base to facilitate the reaction and scavenge the generated HCl. Following the example, 2-naphthyl dichlorophosphate would be reacted with 4-phenylazophenol to form the target compound, this compound.

An alternative, though potentially less selective, method involves the direct coupling of aryl boronate esters with dialkyl phosphites, which has been developed for the synthesis of various arylphosphonates. digitellinc.com Another approach for synthesizing dialkyl arylphosphate esters involves the reaction of dicyclohexylamine (B1670486) salts of substituted phenols with dialkyl hydrogen phosphite (B83602) and carbon tetrachloride. capes.gov.br While these methods are established for different classes of organophosphorus compounds, their direct applicability to the synthesis of this compound would require further investigation and adaptation.

The reactivity of phosphate esters is significantly influenced by the nature of the leaving group. In the context of nucleophilic substitution at the phosphorus center, either the 2-naphthoxy or the 4-phenylazophenoxy group can act as a leaving group. The stability of the leaving group, which is related to the pKa of the corresponding phenol, plays a crucial role in determining the rate of reaction. Generally, a more acidic phenol corresponds to a more stable anionic leaving group, which in turn leads to a faster rate of nucleophilic substitution. rsc.orgfrontiersin.org

The table below presents the pKa values for phenol, 2-naphthol, and p-nitrophenol, which serves as an analogue for 4-phenylazophenol due to the electron-withdrawing nature of the azo group, to illustrate the relative leaving group abilities.

| Phenolic Compound | pKa | Relative Leaving Group Ability |

| Phenol | 9.95 | Moderate |

| 2-Naphthol | 9.51 | Good |

| p-Nitrophenol | 7.15 | Excellent |

This data indicates that the 4-phenylazophenoxy group is expected to be a better leaving group than the 2-naphthoxy group due to the electron-withdrawing nature of the phenylazo substituent, which stabilizes the resulting phenoxide anion. This difference in leaving group ability can be exploited in synthetic strategies where selective cleavage of one of the aryl groups is desired.

Spectroscopic Characterization Techniques for Structural and Electronic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Assignment

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework and probing the electronic environment of specific atoms within the molecule.

The ¹H NMR spectrum of 2-Naphthyl 4-phenylazophenyl phosphate (B84403) is expected to show distinct signals corresponding to the protons on the naphthyl and phenylazophenyl moieties. The aromatic region (typically 7.0-8.5 ppm) would be complex due to the multiple, distinct proton environments. The protons on the 2-naphthyl group would appear as a set of multiplets, characteristic of a substituted naphthalene (B1677914) system. researchgate.netchemicalbook.com Similarly, the protons of the 4-phenylazophenyl group would produce signals corresponding to two different phenyl rings, with their chemical shifts influenced by the electron-withdrawing azo group (-N=N-) and the phosphate ester linkage.

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Naphthyl Protons | 7.2 - 8.1 | Multiplets |

Note: Predicted values are based on typical shifts for similar aromatic structures.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. All carbon atoms in the naphthyl and phenyl rings are sp² hybridized and are expected to resonate in the aromatic region of the spectrum (typically 110-155 ppm). The spectrum would show distinct signals for each unique carbon environment. Carbons directly attached to the oxygen of the phosphate group and the nitrogen atoms of the azo group would be shifted downfield due to the electronegativity of these atoms. researchgate.netchemicalbook.comnih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbons | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Naphthyl Carbons | 115 - 150 |

| Phenylazophenyl Carbons | 120 - 155 |

Note: Predicted values are based on typical shifts for substituted aromatic systems.

³¹P NMR spectroscopy is specifically used to analyze the phosphorus center. For an aryl phosphate ester like 2-Naphthyl 4-phenylazophenyl phosphate, a single resonance is expected. The chemical shift in ³¹P NMR is highly sensitive to the electronic environment of the phosphorus atom. nih.gov For organophosphates, the chemical shift typically appears in a characteristic range, and its precise value can confirm the formation of the phosphate ester and provide insight into the bonding and electronic nature of the phosphoryl group. organicchemistrydata.orgnih.gov

Table 3: Predicted ³¹P NMR Chemical Shift

| Nucleus | Predicted Chemical Shift (δ, ppm) |

|---|

Note: Referenced to 85% H₃PO₄. The range is typical for triaryl phosphates.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would display several key absorption bands confirming its structure.

Key expected vibrational bands include a strong absorption for the P=O (phosphoryl) stretch, characteristic bands for the P-O-Ar (aryl phosphate) linkages, and a peak corresponding to the -N=N- (azo) stretching vibration. scienceworldjournal.orgbas.bgresearchgate.net Additionally, absorptions related to aromatic C-H and C=C stretching will be prominent. researchgate.netchemrxiv.org

Table 4: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| Azo (-N=N-) | Stretch | 1450 - 1400 |

| Phosphoryl (P=O) | Stretch | 1300 - 1250 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly within the chromophoric azobenzene (B91143) moiety.

The color and photochromic properties of this compound are dominated by the azobenzene unit. Azobenzene derivatives typically exhibit two characteristic absorption bands in their UV-Vis spectra. wikipedia.org

The first is a high-intensity band in the UV region, typically around 320-360 nm, which is assigned to the π → π* electronic transition of the conjugated aromatic system. researchgate.netberkeley.edu The second is a much weaker band in the visible region, often around 440-450 nm, corresponding to the n → π* transition, which involves the non-bonding electrons of the nitrogen atoms in the azo group. researchgate.netchemrxiv.orgslideshare.net The exact position and intensity of these bands can be influenced by the substitution pattern on the aromatic rings. researchgate.net

Table 5: Electronic Transitions of the Azobenzene Moiety

| Transition | Typical λₘₐₓ (nm) | Molar Absorptivity (ε) |

|---|---|---|

| π → π* | ~325 - 360 | High |

Spectral Shifts and Environmental Sensitivity

The electronic absorption spectrum of azo compounds, such as this compound, is notably sensitive to the surrounding environment. This sensitivity arises from the polar nature of the azo linkage and the extended π-electron system of the molecule. Changes in solvent polarity, pH, and temperature can induce significant shifts in the absorption maxima (λmax), a phenomenon known as solvatochromism, halochromism, and thermochromism, respectively.

Azo dyes are known to exhibit shifts in their UV-visible absorption spectra with changes in the polarity of the solvent. For instance, some 3-methyl-5-(phenylamino)-4-((4-phenylazo-phenyl)azo)-2-substituted thiophene (B33073) dyes show a change in their absorption maximum from 486-502 nm in methanol (B129727) to 502-512 nm in chloroform, and a more significant shift to 626-654 nm in DMF. biointerfaceresearch.com This is indicative of the influence of solvent polarity on the electronic transitions within the molecule. Generally, an increase in solvent polarity can lead to a bathochromic (red) or hypsochromic (blue) shift, depending on the nature of the electronic transition and the specific interactions between the solute and solvent molecules. For this compound, it is anticipated that the phosphate group, along with the azo linkage, would contribute to its environmental sensitivity.

The pH of the medium can also dramatically alter the absorption spectrum of azo compounds, particularly those containing acidic or basic functional groups. mdpi.com While this compound itself does not possess a strongly acidic or basic group other than the phosphate moiety, protonation or deprotonation of the azo group can occur under certain pH conditions, leading to a color change. This property is the basis for the use of many azo compounds as pH indicators.

The following table summarizes the expected spectral shifts of this compound in response to environmental factors, based on the behavior of analogous azo compounds.

Table 1: Predicted Environmental Sensitivity of this compound

| Environmental Factor | Predicted Effect on λmax | Rationale |

| Solvent Polarity | Bathochromic or hypsochromic shift | Stabilization or destabilization of the ground and excited states of the π-electron system. |

| pH | Potential for significant spectral shifts | Protonation/deprotonation of the azo linkage or phosphate group alters the electronic structure. |

| Temperature | Minor to moderate spectral shifts | Changes in the conformational equilibrium and solute-solvent interactions. |

Other Spectroscopic Techniques for Advanced Characterization (e.g., Mass Spectrometry)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound. For this compound, mass spectrometry would be instrumental in confirming its molecular formula and providing insights into its fragmentation pathways.

Under electron ionization (EI), aryl azo compounds typically undergo characteristic fragmentation patterns. A common fragmentation involves the cleavage of the C-N bonds adjacent to the azo group, often with the loss of a neutral nitrogen molecule (N₂), which has a mass of 28. tsijournals.com The resulting fragments can provide valuable information about the substituent groups attached to the azo linkage. The presence of a phosphate group would introduce additional characteristic fragmentation pathways, such as the loss of phosphate-related fragments.

High-resolution mass spectrometry (HRMS) would be particularly useful for determining the exact mass of the molecular ion and its fragments, allowing for the unambiguous determination of the elemental composition. Techniques like liquid chromatography-mass spectrometry (LC-MS) could be employed for the analysis of this compound, especially in complex mixtures, as it allows for the separation of components prior to their introduction into the mass spectrometer. nih.gov

The following table outlines the predicted major fragmentation patterns for this compound based on the known behavior of similar compounds.

Table 2: Predicted Mass Spectrometry Fragmentation of this compound

| Fragmentation Pathway | Expected Fragment Ion (m/z) | Significance |

| Molecular Ion Peak [M]⁺ | Calculated molecular weight | Confirms the molecular weight of the compound. |

| Loss of N₂ | [M - 28]⁺ | Characteristic of azo compounds. tsijournals.com |

| Cleavage of the P-O bond | Fragments corresponding to the naphthyl phosphate and phenylazophenyl moieties | Provides structural information about the two main components of the molecule. |

| Fragments from the naphthyl group | Ions characteristic of the naphthalene ring system | Confirms the presence of the naphthyl moiety. |

| Fragments from the phenylazophenyl group | Ions corresponding to the phenyl and azophenyl fragments | Confirms the structure of the azo portion of the molecule. |

Mechanistic Investigations of Reactivity and Degradation Pathways

Hydrolytic Cleavage Mechanisms of the Phosphate (B84403) Ester Linkage

The stability of the phosphate ester linkage in 2-Naphthyl 4-phenylazophenyl phosphate is highly dependent on the reaction conditions, particularly pH. Both acid and base catalysis can facilitate its cleavage through different mechanistic routes.

The hydrolysis of phosphate esters can be accelerated by both acidic and basic conditions. nih.gov In acid-catalyzed hydrolysis, the reaction is initiated by the protonation of one of the ester's oxygen atoms, which increases the electrophilicity of the central phosphorus atom. This facilitates a nucleophilic attack by water. The rate of acid-catalyzed hydrolysis can sometimes be inhibited at very high acid concentrations. nih.gov

Conversely, base-catalyzed hydrolysis typically proceeds via a nucleophilic attack of a hydroxide (B78521) ion on the phosphorus center. This process is generally irreversible and can occur in a stepwise fashion, particularly for esters with multiple leaving groups. nih.gov The kinetics of hydrolysis for aryl phosphates, such as this compound, are influenced by factors like steric hindrance and the electronic properties of the substituents. nih.gov

Below is a representative table of pseudo-first-order rate constants for the hydrolysis of a generic aryl phosphate under different pH conditions, illustrating the typical kinetic profile.

Table 1: Representative Hydrolysis Kinetics of an Aryl Phosphate Ester

| Condition | pH | Temperature (°C) | kobs (s-1) |

|---|---|---|---|

| Acid-Catalyzed | 1.0 | 50 | 1.5 x 10-6 |

| Neutral | 7.0 | 50 | 2.1 x 10-8 |

The central mechanism for the cleavage of the phosphate ester bond involves a nucleophilic attack on the electrophilic phosphorus atom. nih.gov In aqueous solutions, the primary nucleophile is water, leading to hydrolysis. The reaction can proceed through different pathways depending on the nature of the substituents and the reaction environment.

For phosphate monoesters, the reaction may proceed through a dissociative mechanism, potentially involving a highly reactive dipolar species after an initial proton transfer. frontiersin.org The attack by a water molecule on this intermediate leads to the expulsion of the alcohol leaving group. frontiersin.org The presence of other, stronger nucleophiles in the solution can lead to alternative reaction pathways, competing with solvent-mediated hydrolysis.

The rate and mechanism of phosphate ester hydrolysis are profoundly influenced by the nature of the leaving group and the protonation states of the phosphate moiety. frontiersin.orgresearchgate.net The leaving group in the hydrolysis of this compound is 4-phenylazophenol (B142808). The efficiency of its departure is directly related to the stability of the corresponding phenoxide anion, which is governed by its pKa.

A lower pKa of the leaving group (a more acidic phenol) corresponds to a more stable anion, making it a better leaving group and accelerating the hydrolysis rate. frontiersin.org The electronic properties of the azobenzene (B91143) group, particularly its ability to withdraw electron density, play a crucial role in modulating the pKa of the phenolic hydroxyl group.

Furthermore, the protonation state of the phosphate itself is critical. Phosphate monoesters can exist as monoanions or dianions. Dianions with very good leaving groups tend to react faster than their corresponding monoanions. However, as the leaving group becomes poorer (higher pKa), the monoanion's hydrolysis becomes faster because the phosphoryl group's proton can be transferred to the leaving group, facilitating its departure. frontiersin.org There is often an intersection point in reactivity between the dianion and monoanion species depending on the leaving group's pKa. frontiersin.org

Photochemical Reactivity of the Azobenzene Chromophore

The azobenzene unit within this compound is a chromophore that can absorb light, leading to distinct photochemical reactions. This property allows for external control over the molecule's structure and potential reactivity using light.

Azobenzene and its derivatives are well-known for undergoing reversible E to Z (or trans to cis) isomerization upon irradiation with light of a specific wavelength. The more stable E-isomer typically absorbs UV light (around 320-360 nm) to convert to the higher-energy Z-isomer. The reverse process, Z to E isomerization, can be triggered by irradiation with visible light (often >400 nm) or can occur thermally in the dark.

The kinetics of photoisomerization are characterized by the quantum yield (Φ), which represents the efficiency of the photochemical process. The thermal back-relaxation from Z to E follows first-order kinetics, and its half-life is highly dependent on the solvent and the substitution pattern on the azobenzene core.

Table 2: Typical Photochemical Properties of an Azobenzene Derivative

| Isomer | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Isomerization | Quantum Yield (Φ) |

|---|---|---|---|---|

| E (trans) | ~350 | ~20,000 | E → Z | ~0.1-0.2 |

The concept of "caged" compounds involves using a photoremovable protecting group (PPG) to mask the function of a molecule, which can then be released upon light irradiation. beilstein-journals.org While the azobenzene moiety in this compound primarily acts as a photoswitch, related structures with ortho-substituents on the phenyl ring can be designed to act as PPGs for phosphate.

In such systems, the photoisomerization from the E to the Z form brings a reactive group (e.g., a hydroxyl or carboxyl group) into close proximity with the phosphate ester linkage. This can trigger an intramolecular nucleophilic attack, leading to the cleavage of the P-O bond and the release of the phosphate group. The efficiency and rate of this photorelease are determined by the quantum yield of isomerization and the rate of the subsequent intramolecular cyclization or cleavage reaction. beilstein-journals.orgnih.gov This mechanism allows for the precise spatial and temporal control of phosphate release, which is a valuable tool in chemical biology and materials science. beilstein-journals.org

Influence of Wavelength and Irradiation Conditions on Isomerization and Cleavage

The photochemical behavior of azo compounds, such as this compound, is fundamentally governed by the wavelength of incident light and the surrounding environmental conditions. Irradiation can induce both reversible trans-cis isomerization and irreversible cleavage of the molecule. The azo group (-N=N-) is the primary chromophore responsible for the characteristic color of these dyes and their photoresponsive nature.

Generally, the more stable trans-isomer of an azo dye can be converted to the cis-isomer upon irradiation with UV or visible light corresponding to its π-π* absorption band. For azo dyes containing phenyl and naphthyl groups, these absorption maxima are typically observed in the range of 300-450 nm. ijpsjournal.com The reverse cis-to-trans isomerization can be triggered by irradiation at a different wavelength, often corresponding to the n-π* transition, or it can occur thermally in the dark.

In addition to isomerization, more energetic, shorter-wavelength UV irradiation can lead to the cleavage of the molecule. This photodegradation can involve the breaking of the azo bond or other bonds within the aromatic structures. The efficiency and pathway of both isomerization and cleavage are influenced by factors such as the solvent, the presence of oxygen, and the specific substitution pattern on the aromatic rings. For instance, the stability and lightfastness of some azo dyes are considered suitable for applications where exposure to sunlight is expected. ontosight.ai

Degradation Mechanisms of the Azo Linkage

The azo linkage is the most reactive site in the this compound molecule and is susceptible to both reductive and oxidative cleavage.

Under anaerobic conditions, the primary degradation pathway for azo dyes is the reductive cleavage of the -N=N- bond. This process is often microbially mediated and results in the formation of corresponding aromatic amines. In the case of this compound, this would likely yield 4-aminophenol (B1666318) and an aminonaphthyl phosphate derivative. While azo dyes are generally resistant to degradation under aerobic conditions, anaerobic environments facilitate this breakdown. researchgate.net The complete mineralization of the resulting aromatic amines may then occur under subsequent aerobic conditions. researchgate.net

Studies on the related compound 4-phenylazophenol have shown that in the absence of strong oxidizing agents, azo bond reduction is the main degradation mechanism. unlp.edu.ar The degradation of the naphthyl moiety under anaerobic conditions has been shown to proceed via the reduction of the aromatic ring system, leading to ring cleavage. nih.gov

Oxidative processes provide an alternative pathway for the degradation of the azo linkage. Strong oxidizing agents such as ozone, hydrogen peroxide, and hydroxyl radicals can effectively decolorize azo dyes by destroying the chromophore. nih.gov Research on aryl-azo-naphthol dyes has demonstrated that ozonation is an effective method for bleaching. nih.gov

For the related compound 4-phenylazophenol, the presence of hydrogen peroxide can lead to oxidation mediated by hydroxyl radicals, becoming the main degradation mechanism. unlp.edu.ar This oxidative attack can result in the formation of hydroxylated derivatives of the parent compound. unlp.edu.ar The specific products of oxidative degradation depend on the oxidant used and the reaction conditions.

The stability of this compound is significantly influenced by the chemical environment, particularly pH and redox potential. The pH of the medium can affect the rate and mechanism of degradation. For instance, in the oxidative degradation of 4-phenylazophenol using zero-valent iron and H₂O₂, oxidative pathways prevailed at a pH of 3.00, while at a pH of 5.00, degradation was almost negligible and mainly driven by reduction. unlp.edu.ar

The redox potential of the environment is a critical factor in determining the fate of the azo linkage. A low redox potential, characteristic of anaerobic environments, favors reductive cleavage. Conversely, a high redox potential, often achieved through the addition of chemical oxidants, promotes oxidative degradation. The presence of electron-withdrawing or electron-donating groups on the phenyl and naphthyl rings can also influence the susceptibility of the azo bond to reduction or oxidation. nih.gov Specifically, electron-releasing groups like -OH and -NH₂ can enhance oxidation. nih.gov

Enzyme-Mediated Transformations and Substrate Specificity (Excluding Clinical Data)

The phosphate ester bond in this compound is a target for enzymatic hydrolysis by phosphatases. These enzymes catalyze the removal of the phosphate group, a process known as dephosphorylation. Both acid and alkaline phosphatases are known to hydrolyze a wide variety of organic phosphate esters. scirp.org

Studies on human acid phosphatases have demonstrated their ability to cleave various aryl phosphates. nih.gov The substrate specificity and reaction rate are dependent on the specific enzyme, the pH of the environment, and the structure of the substrate. For instance, electrophilic substitution on the aromatic ring of aryl phosphates was found to lower the reaction velocity of human acid phosphatases. nih.gov The optimal pH for the hydrolysis of aryl phosphates by acid phosphatases can range from 3.0 to 6.0. nih.gov While direct studies on the dephosphorylation of this compound are not available, the existing literature on aryl phosphates suggests that it would be a substrate for various phosphatases, leading to the release of inorganic phosphate and the corresponding aryl-azo-naphthol compound. nih.govresearchgate.net

Role as a Substrate in Specific Enzymatic Reactions

This compound is designed to function as a chromogenic substrate for certain enzymes, particularly phosphatases. helierscientific.comdcfinechemicals.com Phosphatases are a class of hydrolase enzymes responsible for cleaving phosphate groups from a variety of molecules. helierscientific.com The enzymatic reaction involving this compound is a hydrolysis reaction. In this process, a phosphatase enzyme catalyzes the cleavage of the phosphoester bond.

The utility of compounds like this compound lies in their ability to produce a detectable change upon enzymatic action. dcfinechemicals.comdiapharma.com While direct studies on this specific compound are not widely available, its structural similarity to other chromogenic phosphatase substrates, such as 1-naphthyl phosphate, provides a strong basis for its mechanism of action. medchemexpress.comnih.govsigmaaldrich.com For instance, 1-naphthyl phosphate is a well-established substrate for both acid and alkaline phosphatases. medchemexpress.comsigmaaldrich.com The enzymatic hydrolysis of 1-naphthyl phosphate yields 1-naphthol (B170400) and an inorganic phosphate group. nih.gov

Similarly, it is anticipated that phosphatases act on this compound to yield 2-Naphthyl 4-phenylazophenol and inorganic phosphate. The key feature of this reaction is that the product, 2-Naphthyl 4-phenylazophenol, is a colored azo dye, whereas the substrate is not. This color change allows for the quantitative measurement of enzyme activity through spectrophotometry. dcfinechemicals.comdiapharma.com This principle is the foundation of many enzyme assays used in research and diagnostics. chemimpex.com

The enzymes that would likely utilize this compound as a substrate are alkaline and acid phosphatases, given their known activity on similar aryl phosphate esters. helierscientific.commedchemexpress.com The specific kinetic parameters of this reaction, such as the Michaelis constant (K_m) and the catalytic rate (k_cat), would depend on the specific enzyme and the reaction conditions. For example, kinetic parameters for human prostatic acid phosphatase have been determined using 1-naphthyl phosphate as a substrate. nih.gov

The following table summarizes the expected enzymatic reaction:

| Enzyme Family | Substrate | Products | Reaction Type | Detection Method |

| Phosphatases (e.g., Alkaline Phosphatase, Acid Phosphatase) | This compound | 2-Naphthyl 4-phenylazophenol, Inorganic Phosphate | Hydrolysis | Spectrophotometry (detection of colored product) |

Mechanistic Insights into Enzyme-Substrate Interactions

The interaction between a phosphatase and a substrate like this compound involves the binding of the substrate to the enzyme's active site, followed by a catalytic step. The active site of a phosphatase contains specific amino acid residues that are crucial for both binding the substrate and catalyzing the hydrolysis of the phosphate group.

The binding of the phosphate moiety of the substrate to the active site is a critical first step. In many phosphatases, this involves coordination with metal ions, such as zinc and magnesium in alkaline phosphatase, and interactions with positively charged amino acid residues. scirp.org These interactions properly orient the substrate for the subsequent nucleophilic attack.

The catalytic mechanism of phosphatases generally involves a nucleophilic attack on the phosphorus atom of the phosphate group. In the case of alkaline phosphatase, a conserved serine residue in the active site, activated by a nearby basic residue, acts as the nucleophile. This attack leads to the formation of a transient covalent phospho-enzyme intermediate and the release of the alcohol portion of the substrate, which in this case would be 2-Naphthyl 4-phenylazophenol.

The final step is the hydrolysis of the phospho-enzyme intermediate by a water molecule, which is activated by another basic residue in the active site. This regenerates the free enzyme and releases an inorganic phosphate molecule.

The table below outlines the key stages of the proposed enzyme-substrate interaction:

| Stage | Description | Key Components Involved |

| 1. Substrate Binding | The this compound molecule binds to the active site of the phosphatase. | Enzyme active site, phosphate group of the substrate, metal ions (in some phosphatases), amino acid residues. |

| 2. Nucleophilic Attack | An activated residue (e.g., serine) in the active site attacks the phosphorus atom of the substrate. | Nucleophilic amino acid (e.g., Serine), phosphorus atom. |

| 3. Formation of Intermediate | A covalent phospho-enzyme intermediate is formed, and the 2-Naphthyl 4-phenylazophenol is released. | Phospho-enzyme intermediate, 2-Naphthyl 4-phenylazophenol. |

| 4. Hydrolysis | A water molecule hydrolyzes the phospho-enzyme intermediate. | Water molecule, basic amino acid residue. |

| 5. Product Release and Enzyme Regeneration | Inorganic phosphate is released, and the enzyme is regenerated to its original state. | Inorganic phosphate, free enzyme. |

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule, such as its three-dimensional structure, electronic properties, and stability. These methods solve approximations of the Schrödinger equation to provide detailed insights into the behavior of electrons within the molecule.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. It is particularly effective for optimizing the geometry of medium to large-sized molecules like 2-Naphthyl 4-phenylazophenyl phosphate (B84403), providing a balance between accuracy and computational cost.

Geometry Optimization: The first step in a typical DFT study is the geometry optimization, which locates the minimum energy structure of the molecule. For 2-Naphthyl 4-phenylazophenyl phosphate, this would involve determining the most stable arrangement of its constituent atoms, including the bond lengths, bond angles, and dihedral angles. Key structural features, such as the planarity of the azo-benzene and naphthyl groups and the tetrahedral geometry around the phosphorus atom, would be confirmed and quantified. The trans configuration of the azo (-N=N-) group is generally expected to be the most stable isomer.

Molecular Orbitals: Following geometry optimization, DFT calculations can elucidate the nature of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of the molecule; a smaller gap suggests higher reactivity. tandfonline.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenylazophenyl moiety, which contains the azo group and the associated π-systems. The LUMO, on the other hand, would likely be distributed across the entire conjugated system, including the naphthyl group. The phosphate group, being an electron-withdrawing group, would influence the energy levels of these orbitals.

Below is an interactive table with hypothetical but plausible DFT-calculated parameters for this compound, based on typical values for similar aromatic azo compounds and organophosphates. nih.govnih.gov

| Parameter | Predicted Value | Description |

| HOMO Energy | -6.2 eV | Energy of the Highest Occupied Molecular Orbital. |

| LUMO Energy | -2.5 eV | Energy of the Lowest Unoccupied Molecular Orbital. |

| HOMO-LUMO Gap | 3.7 eV | Energy difference between HOMO and LUMO, indicating chemical reactivity. |

| Dipole Moment | 3.5 D | A measure of the molecule's overall polarity. |

Note: These values are illustrative and would require specific DFT calculations (e.g., using a functional like B3LYP with a basis set such as 6-31G(d,p)) for accurate determination. nih.gov

The electron density distribution, also obtainable from DFT calculations, provides a more detailed picture of the bonding and charge distribution within the molecule. A Molecular Electrostatic Potential (MEP) map can be generated to visualize the regions of positive and negative electrostatic potential on the molecular surface.

For this compound, the MEP would likely show negative potential (electron-rich regions) around the oxygen atoms of the phosphate group and the nitrogen atoms of the azo group, indicating their susceptibility to electrophilic attack. Conversely, positive potential (electron-poor regions) would be expected around the hydrogen atoms of the aromatic rings.

Analysis of the electron density can also be used to characterize the nature of the chemical bonds. For instance, the π-conjugation across the phenylazophenyl and naphthyl systems is a key feature that influences the molecule's electronic and optical properties. The delocalization of electrons across these aromatic systems contributes to the stability of the molecule. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Effects

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, including their conformational changes and interactions with their environment.

The this compound molecule possesses several rotatable bonds, particularly around the phosphate ester linkages and the bonds connecting the aromatic rings. This flexibility allows the molecule to adopt various conformations in solution. MD simulations can explore the conformational landscape by simulating the atomic motions over time, revealing the most populated and energetically favorable conformations.

The properties and behavior of a molecule can be significantly influenced by the solvent in which it is dissolved. MD simulations are particularly well-suited for studying these solvent effects by explicitly including solvent molecules in the simulation box.

For this compound, simulations in different solvents (e.g., polar and nonpolar) would reveal how the solvent molecules arrange themselves around the solute. In a polar solvent like water, hydrogen bonding between water molecules and the oxygen atoms of the phosphate group would be expected, which could stabilize the molecule and influence its reactivity. In a nonpolar solvent, the interactions would be weaker and dominated by van der Waals forces. The solvation shell structure can impact the accessibility of reactive sites on the molecule, thereby affecting its chemical reactivity.

Reaction Mechanism Elucidation through Computational Studies

Computational chemistry is a valuable tool for investigating the mechanisms of chemical reactions, allowing for the identification of transition states and the calculation of activation energies. For this compound, several types of reactions could be studied computationally.

One important reaction pathway for phosphate esters is hydrolysis, the cleavage of the P-O bond by water. Computational studies could model this reaction to determine whether it proceeds through an associative or dissociative mechanism and to calculate the energy barrier for the reaction. dtic.mil Such studies are crucial for understanding the stability of the compound in aqueous environments.

Another area of interest is the potential for reactions involving the azo group. For example, the reduction of the azo bond is a common metabolic pathway for azo dyes. Computational modeling could explore the mechanism of this reduction, identifying the key intermediates and transition states. Furthermore, the photochemical properties of the azo group, such as the trans-cis isomerization upon light absorption, could be investigated using time-dependent DFT (TD-DFT) calculations. nih.gov

By mapping the potential energy surface for a given reaction, computational studies can provide a detailed, step-by-step understanding of the reaction mechanism, which is often difficult to obtain through experimental methods alone. researchgate.netresearchgate.net

Advanced Research Applications and Methodological Development

Development of Chromogenic and Photoresponsive Probes in Chemical Biology

The structural characteristics of 2-Naphthyl 4-phenylazophenyl phosphate (B84403) make it an intriguing scaffold for the creation of chemical probes that can detect and report on biological activities through changes in color (chromogenesis) or fluorescence in response to light.

Spectroscopic probes are designed to interact with specific analytes or environmental factors, resulting in a measurable change in their absorption or emission of light. nih.gov The design of such probes typically incorporates three key components: a signaling moiety, a recognition moiety, and a linker. nih.gov In 2-Naphthyl 4-phenylazophenyl phosphate, the 4-phenylazophenyl group acts as the core chromophore, the component that absorbs light and is responsible for the compound's color. The azo (-N=N-) functional group is a well-established chromophore and can also act as a fluorescence quencher.

The development of "turn-on" fluorescent probes is a particularly effective strategy. In this design, the probe is initially non-fluorescent or weakly fluorescent. Upon interaction with a target analyte, a chemical reaction occurs that releases a fluorophore from the quenching effect of another part of the molecule, causing a significant increase in fluorescence intensity. acs.org The azo group can effectively quench the fluorescence of a nearby fluorophore, such as the naphthyl group. A reaction that cleaves the azo bond or the phosphate ester could, in principle, disrupt this quenching and generate a strong fluorescent signal. acs.org

| Probe Component | Function | Example in this compound |

| Signaling Moiety | Produces a measurable spectroscopic change (color, fluorescence). | The 4-phenylazophenyl group (chromophore) and the 2-naphthyl group (potential fluorophore). |

| Recognition Moiety | Selectively interacts or reacts with the target analyte. | The phosphate ester group, which can be a target for enzymatic cleavage (e.g., by phosphatases). |

| Modulator/Linker | Connects the recognition and signaling units and controls the signal. | The azo bridge can act as a modulator, quenching fluorescence until a reaction occurs. |

This table illustrates the fundamental components of a spectroscopic probe and their potential roles within the this compound structure.

The phosphate group in this compound makes it a suitable candidate for detecting the activity of enzymes such as phosphatases. In a hypothetical detection assay, the non-fluorescent parent compound could be introduced to a biological sample. The presence of a phosphatase enzyme would catalyze the hydrolysis of the phosphate ester bond. This cleavage event could alter the electronic properties of the molecule, leading to a change in its light absorption (a colorimetric signal) or, more strategically, liberating the naphthyl-azo moiety to produce a fluorescent signal.

This reaction-based sensing approach offers high sensitivity and selectivity. For instance, azo-based fluorescent probes have been designed to detect hydrazine, where the reduction of the azo group by hydrazine leads to a dramatic "turn-on" fluorescence response with up to an 800-fold enhancement in signal. acs.org Similarly, an analyte capable of cleaving the phosphate or reducing the azo bond in this compound could be detected with high sensitivity.

Role as a Versatile Intermediate in Sophisticated Organic Synthesis

Beyond its use in sensing, the compound serves as a valuable intermediate, providing access to a wide array of more complex molecules. Its distinct functional groups can be selectively modified, making it a strategic building block in synthetic chemistry.

Azo compounds and naphthol derivatives are foundational materials in the synthesis of dyes and functional organic molecules. researchgate.net this compound can be envisioned as a stable precursor that can be readily converted into various derivatives.

Synthesis of Naphthol Dyes: The phosphate group can act as a protecting group for the hydroxyl function of the corresponding naphthol. Deprotection via hydrolysis would yield 4-phenylazo-2-naphthol, a classic azo dye.

Generation of Aromatic Amines and Naphthols: The azo bond can be chemically reduced and cleaved to yield two separate aromatic amine and aminonaphthol molecules. This reaction provides a route to substituted anilines and naphthylamines, which are themselves important synthetic intermediates.

Modification of Aromatic Rings: The naphthyl and phenyl rings are amenable to further functionalization, such as electrophilic aromatic substitution (e.g., nitration, halogenation), allowing for the introduction of additional chemical diversity.

| Transformation | Reagents/Conditions | Product Type |

| Phosphate Ester Cleavage | Acid or base hydrolysis, Enzymatic cleavage | Azo-naphthol dyes |

| Azo Bond Reduction | e.g., Sodium dithionite (Na₂S₂O₄) | Substituted anilines and aminonaphthols |

| Electrophilic Substitution | e.g., HNO₃/H₂SO₄ | Nitro-substituted aromatic compounds |

This table summarizes potential synthetic transformations using this compound as a starting material.

Fundamental Contributions to Materials Science and Smart Materials Research

The incorporation of this compound or its derivatives into polymers and other materials can impart unique, "smart" properties. This is primarily due to the photoresponsive nature of the azo group and the general utility of organophosphates and naphthyl moieties in functional materials.

The most significant feature of azo-containing compounds in materials science is their ability to undergo reversible trans-cis (or E/Z) photoisomerization. The more stable trans isomer can be converted to the higher-energy cis isomer upon irradiation with UV light. This process can be reversed by irradiation with visible light or by thermal relaxation. This switching behavior, which induces a significant change in molecular geometry, can be harnessed to control material properties at the macroscopic level. When azo moieties are incorporated into a polymer backbone or as side chains, this isomerization can trigger changes in shape, color, and surface topology, forming the basis for photo-switchable devices, optical data storage, and smart actuators.

Furthermore, the other components of the molecule contribute valuable properties. Organophosphate esters are widely used in industry as flame retardants and plasticizers. wikipedia.org Incorporating the phosphate moiety could enhance the thermal stability and fire resistance of a material. The rigid, aromatic structure of the naphthyl group can contribute to increased thermal stability and desirable optical properties in polymers.

Integration into Photochromic Systems and Responsive Polymers

The incorporation of photoswitchable molecules like those containing an azobenzene (B91143) unit into polymer matrices allows for the creation of materials that can change their properties in response to light. The this compound molecule could, in theory, be integrated into polymer backbones or serve as a dopant in a polymer matrix.

The trans-cis isomerization of the azobenzene moiety can induce significant changes in the polymer's macroscopic properties. For instance, a polymer film containing this compound could exhibit changes in its shape, color, or permeability when exposed to UV or visible light. The bulky naphthyl group could influence the packing of the polymer chains and potentially amplify the mechanical response triggered by the isomerization of the azobenzene unit.

Table 1: Potential Effects of Isomerization on Polymer Properties

| Property | Effect of trans to cis Isomerization | Potential Application |

| Shape | Contraction or expansion of the polymer network | Artificial muscles, soft robotics |

| Color | Change in absorption spectrum | Smart windows, optical data storage |

| Permeability | Alteration of membrane pore size | Controlled drug release, smart filtration |

| Wettability | Change in surface contact angle | Switchable adhesive surfaces, microfluidics |

Design of Light-Actuated Molecular Devices (Conceptual and Theoretical)

On a smaller scale, the principles of photo-isomerization can be applied to the design of molecular-level devices. The significant change in geometry between the elongated trans form and the bent cis form of the azobenzene unit in this compound can be harnessed to perform mechanical work at the nanoscale.

Conceptually, these molecules could be integrated into more complex supramolecular structures, such as molecular switches or motors. For example, when anchored to a surface, the light-induced bending motion of the molecule could be used to control the accessibility of a binding site or to trigger a conformational change in a larger assembly.

Theoretical studies and computational modeling would be crucial in predicting the behavior of this compound in such devices. Quantum chemical calculations could elucidate the energy landscape of the isomerization process and the forces generated. Molecular dynamics simulations could then model the collective behavior of these molecules in a larger system, providing insights into the design of functional light-actuated nanodevices.

Table 2: Conceptual Light-Actuated Molecular Devices

| Device Type | Principle of Operation | Potential Function |

| Molecular Switch | Reversible isomerization alters a property (e.g., conductivity, fluorescence). | Molecular electronics, biosensors |

| Molecular Motor | Unidirectional rotational or linear motion driven by light. | Nanomachinery, targeted drug delivery |

| Molecular Gate | Conformational change opens or closes a channel in a porous material. | Controlled release, molecular sieves |

The design and synthesis of such complex molecular machinery remain a significant challenge in the field of nanotechnology. However, the fundamental properties of photoswitchable molecules like this compound provide a rich foundation for future theoretical and experimental exploration.

Q & A

What are the established synthetic routes for 2-naphthyl 4-phenylazophenyl phosphate, and how can reaction yields be optimized?

Level: Basic

Methodological Answer:

Synthesis typically involves coupling 2-naphthyl phosphate with a diazotized 4-phenylazophenyl derivative under controlled pH (e.g., acidic conditions). Key steps include:

- Diazotization: Use sodium nitrite and HCl to generate the diazonium salt from 4-phenylazophenol at 0–5°C .

- Coupling Reaction: React the diazonium salt with 2-naphthyl phosphate in a polar aprotic solvent (e.g., DMF) under nitrogen to prevent decomposition.

- Purification: Employ silica gel column chromatography (particle size: 0.063–0.200 mm) for isolation, followed by recrystallization .

Yield Optimization: Monitor reaction temperature and stoichiometry. For example, maintaining sub-10°C during diazotization reduces side reactions. Yields range from 53% to 96% depending on substituents and reaction time .

How can researchers resolve structural ambiguities in this compound derivatives using spectroscopic techniques?

Level: Advanced

Methodological Answer:

Structural characterization challenges (e.g., isomer differentiation or phosphate linkage confirmation) require:

- NMR Analysis: Use and NMR (e.g., Bruker Avance DPx200) to identify aromatic proton splitting patterns and coupling constants. For phosphorus connectivity, NMR detects chemical shifts near 0–5 ppm for phosphate esters .

- Mass Spectrometry (MS): High-resolution MS (e.g., Shimadzu QP 5000) confirms molecular ions (e.g., [M+H]) and fragmentation patterns. For example, a peak at m/z 348.29 corresponds to dinaphthyl phosphate analogs .

- X-ray Crystallography: Resolve steric hindrance or regiochemistry issues in crystalline derivatives .

What experimental parameters are critical when using this compound as a substrate in phosphatase activity assays?

Level: Basic

Methodological Answer:

Key parameters include:

- Substrate Concentration: Optimize using Michaelis-Menten kinetics (e.g., 0.1–1.0 mM) to avoid enzyme saturation .

- pH Dependence: Phosphatases like Sts-2 show peak activity at pH 4.5–5.5; buffer selection (e.g., acetate) is critical .

- Detection Method: Hydrolysis releases 2-naphthol, which can be quantified via UV-Vis (λ = 320–340 nm) or fluorescence (ex/em = 280/340 nm) .

- Controls: Include β-glycerophosphate as a positive control and heat-inactivated enzymes to confirm specificity .

How should researchers address contradictory data in environmental persistence studies of aryl phosphate esters?

Level: Advanced

Methodological Answer:

Contradictions (e.g., variable half-lives in soil vs. water) require:

- Standardized Testing: Follow OECD guidelines for hydrolysis (pH 4–9), photolysis (UV-A/B exposure), and biodegradation (OECD 301B) .

- Matrix-Specific Analysis: Use LC-MS/MS to differentiate parent compounds from degradation products (e.g., 2-naphthol) in complex matrices .

- Reprodubility Checks: Validate methods across labs using spiked samples and inter-laboratory comparisons .

What safety protocols are essential when handling this compound in laboratory settings?

Level: Basic

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .

- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- First Aid: For skin contact, rinse immediately with water for 15 minutes; for eye exposure, use emergency eyewash stations .

What advanced methodologies are used to assess the environmental fate and ecotoxicology of aryl phosphate esters?

Level: Advanced

Methodological Answer:

- QSAR Modeling: Predict bioaccumulation potential using logP (e.g., 2.34 for (4-methylphenyl) phosphate) and topological polar surface area (PSA ≈ 82 Ų) .

- Microcosm Studies: Simulate aquatic environments to track degradation pathways and metabolite formation .

- Trophic Transfer Analysis: Use LC-MS to quantify biomagnification in model organisms (e.g., Daphnia magna) .

How does structural modification of the naphthyl or phenylazophenyl groups alter the compound’s bioactivity or stability?

Level: Advanced

Methodological Answer:

- Electron-Withdrawing Groups (EWGs): Introduce nitro or trifluoromethyl groups to enhance phosphatase inhibition (e.g., Ki < 0.01 mM for fluorinated analogs) .

- Steric Effects: Bulky substituents (e.g., 4-ethylphenyl) reduce enzymatic hydrolysis rates by 30–50% .

- Stability Testing: Compare half-lives in accelerated aging studies (40°C, 75% RH) using HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.